tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-phenylbenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVBGIQMWGYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619003 | |
| Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193810-83-2 | |
| Record name | tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-phenyl-1H-1,3-benzodiazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Primary Synthetic Routes to the Compound
The direct synthesis of tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate typically involves the initial synthesis of 2-phenyl-1H-benzimidazole, which is then protected with a Boc group.
Protecting Group Strategies for the Benzimidazole (B57391) Nitrogen with the tert-Butoxycarbonyl (Boc) Group
The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of the benzimidazole ring is a crucial step in the synthesis of the target compound. This protecting group is widely used in organic synthesis to temporarily block the reactivity of amine functionalities. The Boc group is valued for its stability under various reaction conditions and its facile removal under acidic conditions.
The protection of 2-phenyl-1H-benzimidazole is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The base deprotonates the N-H of the benzimidazole, generating a nucleophilic anion that attacks the electrophilic carbonyl carbon of Boc₂O. This reaction results in the formation of this compound. The choice of base and solvent can influence the reaction's efficiency. Common bases include sodium hydride (NaH), triethylamine (B128534) (Et₃N), and 4-dimethylaminopyridine (B28879) (DMAP).
A general procedure involves dissolving 2-phenyl-1H-benzimidazole in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), followed by the addition of the base and then Boc₂O. The reaction is often carried out at room temperature. The use of a strong base like NaH ensures complete deprotonation and typically leads to high yields.
It's important to note that the Boc group can be cleaved under certain conditions, such as treatment with sodium borohydride (B1222165) in ethanol (B145695), which can selectively deprotect N-Boc imidazoles and benzimidazoles. arkat-usa.org
Regioselective Functionalization Approaches for the 2-Phenyl Substitution
The 2-phenyl substitution on the benzimidazole ring is a key structural feature of the target compound. This substitution is generally introduced prior to the Boc protection step through the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025) or a derivative thereof. This reaction is a cornerstone of benzimidazole synthesis and allows for the regioselective placement of the phenyl group at the 2-position of the benzimidazole core. The mechanism involves the initial formation of a Schiff base between one of the amino groups of o-phenylenediamine and the aldehyde, followed by intramolecular cyclization and subsequent aromatization to form the stable benzimidazole ring.
The regioselectivity is inherent to the reaction mechanism, as the carbon atom of the aldehyde carbonyl group becomes the C2 carbon of the benzimidazole ring. Various catalysts and reaction conditions can be employed to promote this condensation, as will be discussed in more detail in section 2.2.
Carbamate-Forming Reactions in the Synthesis of the Compound
The formation of the tert-butyl carbamate (B1207046) on the benzimidazole nitrogen is a specific type of carbamate-forming reaction. As mentioned in section 2.1.1, the most common method is the reaction of the N-H group of 2-phenyl-1H-benzimidazole with di-tert-butyl dicarbonate (Boc₂O). This reagent is a widely used and efficient source for the introduction of the Boc protecting group.
Alternative methods for carbamate synthesis exist in organic chemistry, such as the Curtius rearrangement of acyl azides in the presence of an alcohol. nih.govorganic-chemistry.org In this approach, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate can be trapped by tert-butanol (B103910) to form the tert-butyl carbamate. However, for the synthesis of this compound, the direct reaction with Boc₂O is the more straightforward and commonly employed method.
General Approaches for Benzimidazole Synthesis Relevant to the Target Compound
Condensation Reactions Involving o-Phenylenediamines and Aldehyde Derivatives
The most prevalent method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde. orientjchem.orgnih.govrsc.org For the synthesis of 2-phenyl-1H-benzimidazole, o-phenylenediamine is reacted with benzaldehyde. This reaction can be carried out under a variety of conditions, including acidic, basic, or neutral environments, and can be promoted by various catalysts.
The reaction typically proceeds by the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to afford the benzimidazole product. A range of solvents can be used, with chloroform (B151607) and methanol (B129727) being common choices. nih.gov The reaction can be performed at room temperature or with heating, depending on the specific reagents and catalysts used. orientjchem.orgnih.gov Yields for this condensation reaction are often high, making it an efficient route to the desired 2-phenyl-1H-benzimidazole precursor. nih.gov
Table 1: Examples of Condensation Reactions for 2-Phenyl-1H-benzimidazole Synthesis
| o-Phenylenediamine Derivative | Aldehyde Derivative | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| o-Phenylenediamine | Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp | 94 | nih.gov |
| o-Phenylenediamine | Benzaldehyde | p-TsOH | DMF | 80°C | High | orientjchem.org |
| o-Phenylenediamine | Benzaldehyde | H₂O₂/HCl | Acetonitrile | Room Temp | Excellent | organic-chemistry.org |
| o-Phenylenediamine | Benzaldehyde | tert-Butyl nitrite | Acetonitrile | Room Temp | Good to Excellent | researchgate.net |
Catalytic Methods and Reagents in Benzimidazole Ring Formation
A wide array of catalysts and reagents have been developed to facilitate the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, often under milder conditions and with improved yields. These can be broadly categorized into acidic, metallic, and oxidative systems.
Acid Catalysts: Acids such as p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and chlorosulfonic acid are effective catalysts for this transformation. orientjchem.orgnih.govorganic-chemistry.org They work by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine.
Metallic Catalysts: Various metal-based catalysts have been employed, including those based on zirconium, copper, and cerium. researchgate.netresearchgate.net For instance, zirconocene (B1252598) dichloride (Cp₂ZrCl₂) has been shown to be an excellent catalyst for the preparation of benzimidazoles in ethanol. researchgate.net Copper-doped zinc oxide has also been used to furnish the expected product in excellent yields under ultrasonic irradiation. researchgate.net
Oxidizing Agents: In many synthetic routes, an oxidant is used to facilitate the final aromatization step from a dihydrobenzimidazole intermediate to the benzimidazole. Hydrogen peroxide is a commonly used, environmentally benign oxidant. researchgate.net Other oxidizing systems include hypervalent iodine reagents. organic-chemistry.org
The choice of catalyst can significantly impact the reaction conditions required, with some modern methods allowing for the synthesis to be carried out at room temperature and in greener solvents. researchgate.net
Utilization of Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of benzimidazole derivatives, microwave irradiation has been shown to be highly effective. The rapid and uniform heating provided by microwaves can significantly enhance the rate of the cyclocondensation reaction required to form the benzimidazole core.
While a specific, detailed protocol for the one-pot microwave-assisted synthesis of this compound is not extensively documented in single sources, the general principles are well-established. The synthesis typically involves the condensation of o-phenylenediamine with benzaldehyde to form 2-phenyl-1H-benzimidazole, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. Microwave irradiation can be effectively applied to the initial cyclization step. For instance, a mixture of o-phenylenediamine and an appropriate carboxylic acid can be subjected to microwave irradiation for a short period (e.g., 1.5 to 4 minutes) to yield the corresponding benzimidazole.
The advantages of microwave-assisted synthesis in the context of benzimidazole preparation are summarized in the table below:
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Yield | Often moderate | Generally high to excellent |
| By-products | Can be significant | Often reduced |
| Energy Efficiency | Lower | Higher |
Green Chemistry Approaches in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmacologically important molecules like benzimidazoles. Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and solvent-free reaction conditions.
The use of water as a solvent is a cornerstone of green chemistry. The synthesis of 2-phenylbenzimidazole (B57529) has been successfully carried out in water, which serves as a safe and inexpensive reaction medium. Similarly, polyethylene (B3416737) glycol (PEG) has been employed as a recyclable solvent system for the synthesis of benzimidazole derivatives, offering an environmentally friendly alternative to volatile organic compounds.
A significant advancement in green benzimidazole synthesis is the development and use of recyclable catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. Examples of such catalysts include:
Heteropolyacids: These have been used as efficient and recyclable catalysts for benzimidazole synthesis.
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): This has been shown to effectively catalyze the synthesis of benzimidazoles in recyclable solvent systems like PEG.
Metal Oxides and Nanoparticles: Catalysts such as zinc-boron nitride (Zn-BNT) and iron/magnesium oxide (Fe/MgO) have been utilized under microwave conditions or at room temperature, respectively, and have demonstrated good reusability.
Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the solvent, this method reduces waste and can simplify the work-up procedure. The condensation of o-phenylenediamines with aldehydes to form benzimidazoles has been achieved under solvent-free conditions, sometimes facilitated by grinding or microwave irradiation.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent can profoundly impact the outcome of the synthesis of 2-phenylbenzimidazole, the precursor to the target molecule. Studies have shown that polar solvents are generally effective for this transformation. For instance, in the synthesis of 2-phenylbenzimidazole, polar organic solvents such as methanol and ethanol have been shown to facilitate the reaction effectively, leading to high yields. The use of a cobalt (II) acetylacetone (B45752) catalyst in methanol has been reported to give a yield of up to 97%.
The following table summarizes the effect of different solvents on the yield of 2-phenylbenzimidazole in a particular catalytic system:
| Solvent | Yield (%) |
| Methanol | 97 |
| Ethanol | 92 |
| Acetonitrile | 85 |
| Dichloromethane | 80 |
| Tetrahydrofuran | 75 |
For the subsequent N-tert-butoxycarbonylation step, the choice of solvent is also critical. While various solvents can be used, the reaction is often carried out in aprotic solvents like dichloromethane or tetrahydrofuran. Catalyst-free N-Boc protection of amines has also been reported in a water-acetone mixture, highlighting a greener alternative.
Temperature Control and Reaction Kinetics
Temperature is a critical parameter that governs the rate of both the benzimidazole ring formation and the N-Boc protection. Conventional methods for synthesizing 2-phenylbenzimidazole often require elevated temperatures and prolonged reaction times. However, modern techniques aim to achieve high yields under milder conditions. For example, the synthesis of 2-phenylbenzimidazole has been successfully conducted in water at temperatures ranging from 80-90 °C.
Microwave-assisted synthesis offers precise temperature control and can dramatically accelerate reaction kinetics. The ability to rapidly heat the reaction mixture to the desired temperature and maintain it for a short duration minimizes the formation of by-products and can lead to improved yields.
Catalyst Selection and Loading Effects
A wide array of catalysts has been explored for the synthesis of benzimidazoles. Acid catalysts are commonly employed to facilitate the cyclocondensation reaction. p-Toluenesulfonic acid (p-TSOH) is a frequently used, inexpensive, and effective catalyst for this purpose.
In the context of green chemistry, the focus has shifted towards heterogeneous and recyclable catalysts. The loading of the catalyst is a crucial factor to optimize. For instance, in a study using ceric ammonium nitrate (CAN) as a catalyst, it was found that a 5 mol% loading was optimal for achieving a high yield of benzimidazoles. Using a higher catalyst loading did not significantly improve the yield and could lead to catalyst wastage.
The selection of the catalyst can also influence the chemoselectivity of the reaction. For the N-acylation of benzimidazoles, different copper catalysts have been shown to direct the reaction towards either N-acylation or a more complex fused heterocycle formation, demonstrating the pivotal role of the catalyst in determining the product outcome. For the N-tert-butoxycarbonylation step, while it can proceed without a catalyst, bases like 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction.
Structural Elucidation and Conformational Analysis of Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Advanced Spectroscopic Characterization Techniques
A comprehensive search for spectroscopic data for tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate proved unsuccessful. The required detailed analyses are not present in the accessible scientific literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)
Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal assignments, for this compound are not available in the public domain. This information is crucial for the definitive assignment of the proton and carbon skeletons of the molecule.
Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification
Detailed Fourier-transform infrared (FT-IR) spectroscopy data, which would identify characteristic vibrational frequencies for functional groups such as the carbonyl group of the tert-butyl carboxylate, C=N of the imidazole (B134444) ring, and aromatic C-H bonds, could not be located.
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions
Information regarding the ultraviolet-visible (UV-Vis) absorption maxima (λmax) and corresponding electronic transitions for the chromophoric system of this compound is not documented in available sources.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Analysis
While the molecular formula, C18H18N2O2, is known, specific high-resolution mass spectrometry (HRMS) data confirming the exact mass and detailing the compound's fragmentation patterns under mass spectrometric analysis are not publicly available.
Single Crystal X-ray Diffraction Studies
A search for single-crystal X-ray diffraction studies on this specific compound did not yield any results.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Consequently, crucial crystallographic information, including the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), remains undetermined as no crystallographic studies have been published.
Due to the lack of specific experimental data for this compound, it is not possible to generate the detailed and scientifically accurate article as requested. The available information is insufficient to populate the required sections with factual research findings and data tables.
Structural Analysis of this compound Unattainable Due to Lack of Crystallographic Data
An in-depth structural elucidation of the chemical compound this compound, as requested, cannot be provided at this time. Extensive searches for crystallographic data, which are essential for determining precise molecular conformation, bond lengths, bond angles, and intermolecular interactions, did not yield any specific results for this particular molecule.
The generation of scientifically accurate and detailed content for the specified subsections requires access to single-crystal X-ray diffraction studies. This experimental technique provides the definitive data needed to describe the three-dimensional arrangement of atoms and molecules within a crystal lattice. Without such a study for this compound, any discussion of its precise structural parameters or crystal packing motifs would be speculative and would not meet the required standards of scientific accuracy.
While crystallographic information is available for structurally related benzimidazole (B57391) derivatives, the strict constraints of the request—to focus solely on this compound—preclude the use of data from these other compounds as substitutes. The unique combination of the tert-butyl carboxylate group at the 1-position and the phenyl group at the 2-position of the benzimidazole core will induce specific conformational and electronic effects that dictate its crystal packing. Extrapolating from other derivatives would not provide the precise and exclusive information required.
Therefore, the following sections of the requested article cannot be completed:
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions) and Crystal Packing Motifs
Further empirical research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary before a detailed and accurate report on its structural features can be compiled.
Theoretical and Computational Chemistry Studies of Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Electronic Structure Calculations via Density Functional Theory (DFT)
DFT methods would be used to calculate the electronic structure of the molecule, providing insights into its stability and reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
NBO analysis provides a detailed picture of the electron density distribution in a molecule. It helps in understanding bonding interactions, charge delocalization, and the hybridization of atomic orbitals.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods
Computational methods can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Conformational Analysis and Potential Energy Surface Mapping
This analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. Mapping the potential energy surface helps to identify the most stable conformers and the energy barriers between them.
While computational studies have been performed on various other benzimidazole (B57391) derivatives, the specific data for tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate is not available in the reviewed literature. Therefore, the detailed research findings and data tables requested for this particular compound cannot be provided at this time.
Reaction Mechanisms and Reactivity of Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Mechanism of N-Boc Protection and Deprotection in Benzimidazole (B57391) Systems
The introduction and removal of the tert-butoxycarbonyl (Boc) group at the N-1 position of the benzimidazole ring is a cornerstone of synthetic strategies involving this heterocyclic system. This process allows for temporary masking of the N-H functionality, enabling regioselective reactions at other positions of the molecule.
N-Boc Protection: The protection of the benzimidazole nitrogen is typically achieved through its reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The mechanism involves the deprotonation of the benzimidazole N-H by the base, generating a nucleophilic benzimidazolide (B1237168) anion. This anion then attacks one of the electrophilic carbonyl carbons of (Boc)₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected benzimidazole, along with tert-butanol (B103910) and carbon dioxide as byproducts. The use of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction.
N-Boc Deprotection: The removal of the Boc group is characteristically accomplished under acidic conditions. The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to regenerate the free benzimidazole, releasing carbon dioxide in the process. The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction medium. A variety of acids can be employed for this purpose, with trifluoroacetic acid (TFA) being a common choice due to its efficacy and volatility.
A summary of common reagents for the protection and deprotection of benzimidazoles is presented in the table below.
| Transformation | Reagent(s) | Typical Conditions |
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., triethylamine (B128534), DMAP), aprotic solvent (e.g., THF, CH₂Cl₂) |
| N-Boc Deprotection | Trifluoroacetic acid (TFA) | CH₂Cl₂, room temperature |
| N-Boc Deprotection | Hydrochloric acid (HCl) | Dioxane or methanol (B129727) |
Reactivity of the 2-Phenyl Substituent and the Benzimidazole Core Towards Further Functionalization
The presence of the N-Boc group significantly alters the electronic properties and, consequently, the reactivity of both the benzimidazole core and the 2-phenyl substituent. The electron-withdrawing nature of the Boc group decreases the electron density of the benzimidazole ring system, making it less susceptible to electrophilic aromatic substitution. However, it plays a crucial role in directing lithiation, a key strategy for functionalization.
Reactivity of the Benzimidazole Core: With the N-1 position blocked by the Boc group, functionalization of the benzimidazole core primarily occurs through directed ortho-metalation (DoM). The carbonyl oxygen of the Boc group can direct a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate the adjacent C-7 position. This generates a lithiated species that can then react with a variety of electrophiles to introduce substituents at this position.
Reactivity of the 2-Phenyl Substituent: The 2-phenyl group is also susceptible to functionalization, primarily through electrophilic aromatic substitution. The benzimidazole moiety, even with the electron-withdrawing Boc group, generally acts as an ortho-, para-director for electrophilic attack on the 2-phenyl ring. However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. Directed lithiation can also be employed to functionalize the 2-phenyl ring, often at the ortho positions, facilitated by the coordinating ability of the benzimidazole nitrogens.
The table below outlines the expected reactivity at different positions of the molecule.
| Position | Reactivity | Key Influencing Factor |
| Benzimidazole C-7 | Prone to lithiation/deprotonation | Directed metalation by the N-Boc group |
| 2-Phenyl (ortho, para) | Susceptible to electrophilic aromatic substitution | Directing effect of the benzimidazole ring |
| 2-Phenyl (ortho) | Can undergo directed lithiation | Coordination to the benzimidazole nitrogens |
Investigation of Reaction Pathways for Chemical Transformations and Derivatization
The derivatization of tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate can be achieved through several synthetic routes, leveraging the reactivity patterns discussed previously. These transformations are instrumental in the synthesis of a diverse range of functionalized benzimidazole derivatives for various applications.
Palladium-Catalyzed Cross-Coupling Reactions: The introduction of substituents onto the benzimidazole core or the 2-phenyl ring can be effectively achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govyoutube.com To participate in these reactions, the parent molecule must first be halogenated. Halogenation, for instance with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), can be directed to either the benzimidazole core or the 2-phenyl ring depending on the reaction conditions. The resulting halo-derivatives are then versatile precursors for C-C and C-N bond formation.
Halogenation: Direct halogenation of the N-Boc protected 2-phenylbenzimidazole (B57529) can provide entry points for further functionalization. beilstein-journals.org The regioselectivity of halogenation is influenced by the electronic effects of both the Boc group and the 2-phenyl substituent.
Nitration: Nitration of the 2-phenylbenzimidazole system can also be achieved, typically yielding a mixture of isomers. researchgate.net The N-Boc group can influence the regiochemical outcome of the nitration on the benzimidazole nucleus.
The following table provides examples of derivatization reactions and the types of compounds that can be synthesized.
| Reaction Type | Reagents | Functional Group Introduced | Resulting Derivative Class |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Biaryl-substituted benzimidazoles |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group | N-Aryl or N-alkyl benzimidazoles |
| Halogenation | N-Bromosuccinimide (NBS) | Bromine | Bromo-substituted benzimidazoles |
| Lithiation-Electrophilic Quench | n-BuLi, then an electrophile (e.g., CO₂, R-CHO) | Various (e.g., -COOH, -CH(OH)R) | Carboxylated or hydroxylated benzimidazoles |
Synthesis and Characterization of Analogues and Derivatives of Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Rational Design Principles for Structural Modification on the Benzimidazole (B57391) and Phenyl Rings
The rational design of analogues of tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate is rooted in established principles of medicinal chemistry and materials science. Modifications to the benzimidazole and phenyl rings are strategically planned to modulate the molecule's physicochemical and biological properties. A primary driver for these modifications is the exploration of structure-activity relationships (SAR), which seeks to understand how specific structural changes influence a compound's activity. researchgate.net
Key design principles include:
Improving Metabolic Stability: One of the main goals of analogue design is to enhance metabolic stability. By identifying metabolically vulnerable sites on the parent molecule, researchers can introduce blocking groups or make other modifications to prevent enzymatic degradation, thereby improving the compound's pharmacokinetic profile. researchgate.net
Modulating Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl or benzimidazole rings can significantly alter the electronic distribution within the molecule. sci-hub.box This can influence the compound's reactivity, binding affinity to biological targets, and spectroscopic properties. sci-hub.box For instance, the acidity of the benzimidazole N-H group can be fine-tuned through the addition of substituents. plu.mx
Enhancing Target Affinity and Selectivity: Structural modifications are often aimed at optimizing interactions with a specific biological target. This can involve introducing groups that can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target's binding site. Altering the size and shape of the substituent can also improve selectivity for the desired target over others. mdpi.com
Altering Lipophilicity: The lipophilicity of a compound, which affects its solubility, absorption, and distribution, can be systematically adjusted by adding lipophilic or hydrophilic substituents. For example, substituting the C-2 position with lipophilic groups has been shown to enhance certain biological activities. mdpi.com
Synthetic Strategies for Substituted Analogues
The synthesis of substituted analogues of this compound typically follows a multi-step approach, beginning with the formation of the core 2-phenylbenzimidazole (B57529) scaffold. A common and versatile method is the Phillips condensation, which involves the cyclization reaction between an o-phenylenediamine (B120857) and a carboxylic acid (or its derivative) under acidic conditions. japsonline.com
General synthetic schemes often proceed as follows:
Formation of the 2-Substituted Benzimidazole Core: A substituted o-phenylenediamine is reacted with a substituted benzoic acid or benzaldehyde (B42025). This condensation reaction forms the desired substituted 2-phenylbenzimidazole. A variety of reagents and conditions can be employed, including using inexpensive catalysts in aqueous media to promote greener synthesis. researchgate.netnih.gov
N-Alkylation/Acylation: The resulting 2-phenylbenzimidazole, which contains a secondary amine (N-H) in the imidazole (B134444) ring, can then be reacted to introduce the tert-butyl carboxylate group or other substituents at the N-1 position. For the title compound, this would involve reacting the 2-phenylbenzimidazole intermediate with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
One-Pot Syntheses: Modern synthetic strategies increasingly focus on efficiency. One-pot reactions, where multiple steps are carried out in the same reaction vessel, have been developed for related heterocyclic compounds. For example, a one-pot click chemistry approach has been used to synthesize tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, demonstrating a pathway for rapid analogue generation. nih.gov
By using appropriately substituted starting materials (o-phenylenediamines and benzoic acids), a wide array of derivatives can be generated with substituents at various positions on both the benzimidazole and phenyl rings. japsonline.comsrrjournals.com
Impact of Substituent Effects on Electronic and Structural Properties of Derivatives
The introduction of substituents onto the benzimidazole or phenyl rings has a profound and predictable impact on the molecule's electronic and structural characteristics. These effects are often studied using a combination of experimental techniques (e.g., NMR, IR spectroscopy) and computational methods like Density Functional Theory (DFT). sci-hub.boxresearchgate.net
Electronic Effects:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic system. sci-hub.box This can affect the basicity of the nitrogen atoms in the imidazole ring and influence how the molecule interacts with other polar molecules or ions. sciepub.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the aromatic rings. sci-hub.boxsciepub.com This can make the benzimidazole N-H proton more acidic and alter the molecule's dipole moment. plu.mx
The electronic effect of a substituent can be quantified using parameters like the Hammett constant, which correlates reaction rates and equilibrium constants for substituted aromatic compounds. sci-hub.boxresearchgate.net
Structural Effects:
Substituents can also induce changes in the molecule's geometry, including bond lengths and angles.
Bond Length Alterations: DFT calculations have shown that the introduction of σ-withdrawing substituents like chlorine and bromine can cause adjacent C-C bonds in the phenyl ring to become shorter compared to the unsubstituted derivative. Conversely, electron-donating groups can lead to an elongation of these bonds. sci-hub.box
The table below summarizes the observed effects of different substituents on a series of (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives, which serves as a model for understanding similar effects in this compound analogues.
| Substituent (X) at para-position | Type | Effect on Adjacent Phenyl C-C Bonds | Impact on N-H Acidity |
|---|---|---|---|
| -OCH₃ | Electron-Donating | Elongation | Decreases |
| -CH₃ | Electron-Donating | Elongation | Decreases |
| -H | Neutral (Reference) | Reference | Reference |
| -Cl | Electron-Withdrawing | Shortening | Increases |
| -Br | Electron-Withdrawing | Shortening | Increases |
Comparative Analysis of Reactivity and Stability Among Related Benzimidazole Compounds
The stability and reactivity of benzimidazole derivatives are critical properties that are significantly influenced by their specific structural features, including the nature and position of substituents. Theoretical studies using DFT are valuable tools for comparing these properties across a series of related compounds. sciencepublishinggroup.com
Stability:
The thermodynamic stability of different benzimidazole derivatives can be compared by calculating their Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable compound. sciencepublishinggroup.com For benzimidazole derivatives that can exist as different conformers (spatial arrangements of atoms), theoretical calculations can identify the most stable conformer. For example, in a study of two benzimidazole-hydrazide-hydrazones, the E-synperiplanar (Esp) conformer was found to be the most stable in both gas and solvent phases for both compounds. sciencepublishinggroup.com The relative stability of other conformers is determined by the energy difference (ΔG) compared to the most stable one; a smaller ΔG indicates greater stability. sciencepublishinggroup.com
Reactivity:
The reactivity of a molecule can be estimated by its HOMO-LUMO energy gap (Egap = ELUMO - EHOMO).
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.
A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron, making the molecule more reactive. sciencepublishinggroup.com In the aforementioned study of benzimidazole-hydrazide-hydrazones, the most stable conformer (Esp) also exhibited the smallest energy gap, suggesting it is also the most reactive. sciencepublishinggroup.com This indicates that for these compounds, thermodynamic stability and chemical reactivity are directly correlated. The presence of a fluorine atom in one of the compounds (C₂) compared to the other (C₁) was also shown to influence the energy gap and thus the reactivity. sciencepublishinggroup.com
By systematically changing substituents and calculating these parameters, a comparative analysis can be performed to predict which derivatives of this compound would be more or less stable and reactive.
Applications of Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate in Advanced Organic Synthesis
Utilization as a Versatile Intermediate in Multi-Step Organic Syntheses
In the intricate art of multi-step organic synthesis, protecting groups are essential tools that allow chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate serves as a prime example of this strategy, where the tert-butyl carboxylate group is a tert-butoxycarbonyl (Boc) protecting group for the N-1 nitrogen of the benzimidazole (B57391) ring.
The introduction of the Boc group offers several strategic advantages:
Modulation of Reactivity: It deactivates the protected nitrogen, preventing it from participating in undesired side reactions such as alkylation or acylation.
Enhanced Solubility: The bulky and lipophilic Boc group often improves the solubility of the benzimidazole intermediate in common organic solvents, facilitating reaction work-up and purification.
Directed Functionalization: By protecting one nitrogen atom, subsequent reactions can be directed to other positions on the molecule with greater selectivity.
The true versatility of this compound as an intermediate lies in the stability and selective removal of the Boc group. It is robust enough to withstand a variety of reaction conditions, yet it can be cleanly cleaved, typically under acidic conditions (e.g., with trifluoroacetic acid), to regenerate the free N-H group. nih.gov This straightforward deprotection step allows the benzimidazole core to be revealed at a desired stage of a synthetic sequence. Research has shown that the presence of Boc groups on the benzimidazole nitrogen makes the resulting compounds amenable to further functionalization, establishing them as key building blocks for accessing more complex molecular architectures. nih.govresearchgate.net
A notable example is the Ugi/de-protection/cyclization (UDC) methodology, where a masked internal amine, in the form of a 2-(N-Boc-amino)-phenyl-isocyanide, is used in a multi-component reaction. nih.gov The subsequent removal of the Boc group and cyclization provides facile access to diverse benzimidazole scaffolds, demonstrating the power of using such protected intermediates to streamline the synthesis of complex heterocyclic libraries. nih.gov
Catalytic Roles of the Benzimidazole Moiety in Chemical Reactions
The benzimidazole nucleus is considered a "privileged scaffold" not only for its biological activity but also for its catalytic applications. researchgate.net The two nitrogen atoms within the imidazole (B134444) ring—one pyrrole-type and one imine-type—can participate in catalytic cycles in several ways. The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) allows it to function as a Lewis base or as a coordinating ligand for metal ions. researchgate.net
For this compound to be used in many catalytic applications, the removal of the Boc group is often a prerequisite. Once deprotected, the 2-phenyl-1H-benzimidazole can engage in catalysis directly or serve as a ligand for a catalytically active metal center.
Benzimidazole derivatives can function as organocatalysts in various organic transformations. The basic nitrogen sites can activate substrates in carbon-carbon bond-forming reactions. For instance, they can act as a Brønsted base to deprotonate a pro-nucleophile in reactions like aldol (B89426) condensations or Michael additions, thereby initiating the catalytic cycle. While specific studies detailing the use of this compound in these reactions are not prominent, the underlying principle of leveraging the basicity of the benzimidazole core is a well-established concept in organocatalysis. The 2-phenyl substituent can sterically and electronically influence the catalytic pocket, potentially affecting the stereoselectivity of the reaction.
Perhaps the most significant catalytic application of the 2-phenylbenzimidazole (B57529) scaffold is as a ligand in transition metal-mediated catalysis. Benzimidazole derivatives are excellent ligands for a wide array of transition metals, forming stable complexes that catalyze important organic transformations. researchgate.netnih.gov The deprotected 2-phenyl-1H-benzimidazole can coordinate to a metal center through its imine-type nitrogen (N-3).
Furthermore, the N-H group at the N-1 position can be deprotonated to form an N-heterocyclic carbene (NHC) ligand precursor. NHCs are powerful electron-donating ligands that form highly stable and catalytically active complexes with transition metals. These complexes are instrumental in cross-coupling reactions, metathesis, and various other C-H activation and functionalization reactions.
The table below summarizes the application of various transition metal complexes incorporating benzimidazole-based ligands in catalysis.
| Metal Center | Ligand Type | Catalytic Application |
| Iron (Fe) | Benzimidazole-based salen complex | Synthesis of benzimidazoles |
| Copper (Cu) | Benzimidazole derivatives | Aerobic oxidative cyclocondensation |
| Manganese (Mn) | Tridentate bis(benzimidazole)pyridine | Oxidation reactions |
| Cobalt (Co) | Benzimidazole with heptyl chains | Coordination studies for catalysis |
| Zinc (Zn) | Benzimidazole with heptyl chains | Lewis acid catalysis |
This table represents the general catalytic applications of benzimidazole-metal complexes, illustrating the potential roles of the 2-phenylbenzimidazole scaffold after deprotection of the Boc group. researchgate.netresearchgate.netacs.org
Contributions to the Development of New Synthetic Methodologies and Strategies
The strategic use of this compound contributes significantly to the development of modern synthetic methodologies. Its role as a stable, easily handled, and selectively deprotected intermediate facilitates the creation of modular and efficient synthetic routes.
The development of multi-component reactions that employ Boc-protected benzimidazole precursors is a testament to this contribution. nih.gov Such strategies allow for the rapid assembly of molecular complexity from simple starting materials in a single step. The subsequent deprotection and cyclization steps, often performed in a one-pot sequence, provide a powerful pathway to generate large libraries of diverse benzimidazole-containing compounds for drug discovery and materials science. nih.gov This "Ugi/de-protection/cyclization" approach showcases how a well-designed intermediate like this compound is not just a passive component but an enabling element for new and powerful synthetic strategies. nih.gov
In essence, by providing a stable and versatile platform, this compound allows chemists to explore novel reaction pathways and construct complex molecular frameworks with greater efficiency and control, thereby pushing the boundaries of modern organic synthesis.
Future Research Directions and Perspectives in Research on Tert Butyl 2 Phenyl 1h Benzimidazole 1 Carboxylate
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While established methods for the synthesis of benzimidazole (B57391) derivatives exist, the pursuit of novel synthetic strategies remains a cornerstone of chemical research. Future efforts in the synthesis of tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate and its analogs are likely to focus on methodologies that offer improved efficiency, greater selectivity, and milder reaction conditions.
One promising area of exploration is the continued development and application of advanced catalytic systems. This includes the use of nanomaterial-based catalysts, which have demonstrated high efficacy in the synthesis of benzimidazoles. For instance, the use of zinc oxide nanoparticles has been shown to be effective under ultrasound conditions, offering advantages such as mild reaction conditions and short reaction times. semanticscholar.org Similarly, nano-Fe2O3 catalysts have been utilized in aqueous media, highlighting an environmentally friendly approach. semanticscholar.org The exploration of other nanocatalysts could lead to even more efficient and selective syntheses of the target molecule.
Microwave-assisted organic synthesis (MAOS) represents another significant avenue for future research. This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of benzimidazole derivatives. rjptonline.org Future studies could focus on optimizing microwave parameters for the synthesis of this compound, potentially leading to scalable and energy-efficient production methods.
Furthermore, the development of one-pot synthetic protocols will continue to be a priority. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. doi.org Research into novel multi-component reactions that can directly yield the target molecule from simple starting materials would be a significant advancement.
The table below summarizes some modern synthetic approaches that could be further explored for the synthesis of this compound and its derivatives.
| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Nanocatalysis | Use of catalysts in the nanometer size range (e.g., ZnO, Fe2O3). semanticscholar.org | High catalytic activity, large surface area, potential for recyclability, and mild reaction conditions. semanticscholar.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. rjptonline.org | Rapid reaction rates, higher yields, and improved purity of products. rjptonline.org |
| Ultrasound Irradiation | Use of ultrasonic waves to induce chemical reactions. doi.org | Shorter reaction times, higher yields, and environmentally benign. doi.org |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. doi.org | Increased efficiency, reduced waste, and cost-effectiveness. doi.org |
Advancements in Computational Studies for Predictive Chemistry and Material Design
Computational chemistry has emerged as a powerful tool for understanding molecular structure, reactivity, and properties, thereby guiding experimental research. For this compound, advancements in computational studies can provide valuable insights and accelerate the discovery of new applications.
Future computational research will likely employ a range of theoretical methods to predict and rationalize the properties of this molecule. Density Functional Theory (DFT) calculations, for example, can be used to determine the optimized molecular geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can help in understanding the influence of the tert-butyl and phenyl substituents on the benzimidazole core.
Furthermore, computational methods can be used to explore the non-linear optical (NLO) properties of the molecule. nih.gov Calculations of molecular polarizability and hyperpolarizability can indicate the potential of this compound and its derivatives as materials for optoelectronic applications.
Molecular docking simulations are another area where computational studies can make a significant impact. By predicting the binding affinity and mode of interaction of the molecule with various biological targets, these simulations can guide the design of new therapeutic agents based on the benzimidazole scaffold. nih.gov
The table below outlines some computational methods and their potential applications in the study of this compound.
| Computational Method | Information Provided | Potential Applications |
| Density Functional Theory (DFT) | Optimized molecular structure, electronic properties, vibrational frequencies. researchgate.net | Understanding structure-property relationships, predicting reactivity. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. mdpi.com | Interpretation of experimental spectra, design of photoactive materials. |
| Molecular Docking | Binding modes and affinities with biological macromolecules. nih.gov | Virtual screening for potential drug targets, guiding the design of new bioactive molecules. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. nih.gov | Understanding intermolecular forces that govern crystal packing and molecular recognition. |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. Integrating these platforms into the research of this compound can significantly accelerate the discovery of new derivatives with enhanced properties and applications.
Future research in this area will involve the development of automated synthetic routes to generate a diverse library of analogs of the target molecule. This would involve modifying the phenyl group, the benzimidazole core, or replacing the tert-butyl carboxylate group with other functionalities. Automated platforms can handle the repetitive tasks of reagent dispensing, reaction monitoring, and purification, allowing for the efficient production of hundreds or even thousands of compounds. researchgate.net
Once a library of compounds is synthesized, HTE platforms can be employed to screen them for a wide range of properties. For example, high-throughput screening can be used to identify compounds with potent biological activity, such as antimicrobial or anticancer effects. nih.govacs.org Similarly, HTE can be used to screen for materials with desirable physical properties, such as fluorescence or non-linear optical activity.
The data generated from HTE can then be used to build structure-activity relationship (SAR) and structure-property relationship (SPR) models. These models can, in turn, guide the design of the next generation of compounds with further optimized properties.
The integration of automated synthesis and HTE with computational modeling can create a closed-loop discovery cycle, where computational predictions guide the synthesis of new compounds, which are then rapidly screened, and the experimental data is used to refine the computational models.
Development of Sustainable and Green Chemistry Approaches in its Production and Derivatization
The principles of green chemistry are increasingly guiding the development of chemical processes, with the aim of minimizing environmental impact. Future research on this compound will undoubtedly focus on the development of sustainable and green chemistry approaches for its production and derivatization.
A key area of focus will be the use of environmentally benign solvents. Traditional organic solvents are often volatile, toxic, and flammable. Green alternatives, such as water, supercritical fluids, and deep eutectic solvents (DES), are being explored for the synthesis of benzimidazoles. nih.gov DES, in particular, have shown promise as both reaction media and catalysts, offering advantages in terms of low cost, low toxicity, and biodegradability. nih.gov
The development of reusable and recyclable catalysts is another important aspect of green chemistry. As mentioned earlier, nanocatalysts can often be recovered and reused for multiple reaction cycles. semanticscholar.org Future research could focus on immobilizing catalysts on solid supports, which would further simplify their recovery and reuse.
Solvent-free reaction conditions are another highly desirable goal in green chemistry. eprajournals.comrsc.org Performing reactions in the absence of a solvent eliminates the environmental and safety concerns associated with their use. Techniques such as ball milling and solid-state reactions are being investigated for the solvent-free synthesis of benzimidazoles. nih.gov
The table below highlights some green chemistry approaches and their potential benefits for the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Benefits |
| Use of Green Solvents | Replacing traditional organic solvents with environmentally friendly alternatives like water or deep eutectic solvents. nih.gov | Reduced toxicity, improved safety, and lower environmental impact. nih.gov |
| Reusable Catalysts | Employing catalysts that can be easily separated from the reaction mixture and reused multiple times. rsc.org | Reduced waste, lower cost, and improved process efficiency. rsc.org |
| Solvent-Free Reactions | Conducting reactions without the use of a solvent. eprajournals.comrsc.org | Elimination of solvent-related waste and hazards, simplification of product isolation. eprajournals.comrsc.org |
| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce energy consumption. rjptonline.orgdoi.org | Lower energy costs and reduced carbon footprint. rjptonline.orgdoi.org |
Q & A
Basic Research Questions
Q. How can the molecular structure of tert-butyl 2-phenyl-1H-benzimidazole-1-carboxylate be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Refinement using SHELX programs (e.g., SHELXL) allows precise determination of bond lengths, angles, and torsion angles . Validation tools like PLATON or CCDC software should be used to check for errors in hydrogen bonding or disorder . For example, in related benzimidazole derivatives, SCXRD confirmed the tert-butyl group’s steric effects on crystal packing . Key refinement parameters (e.g., R-factor < 0.05, data-to-parameter ratio > 15) ensure reliability .
Q. What experimental protocols are recommended for synthesizing this compound?
- Methodological Answer : A typical route involves coupling 2-phenylbenzimidazole with tert-butyl chloroformate under basic conditions (e.g., NaH/DMF). Reaction optimization includes:
- Temperature : 0–25°C to minimize side reactions.
- Catalyst : No catalyst required, but inert atmospheres (N₂/Ar) improve yields.
- Purification : Column chromatography (hexane/EtOAc) or recrystallization from ethanol .
Post-synthesis characterization via ¹H/¹³C NMR and FT-IR confirms the tert-butyl carbonyl signal (~175 ppm in ¹³C NMR) and absence of unreacted starting materials.
Q. How can hydrogen bonding patterns in the crystal lattice be analyzed?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like or . For example, in tert-butyl derivatives, C=O···H–N interactions between benzimidazole NH and carboxylate oxygen are common. Software like Mercury (CCDC) visualizes these networks, and statistical tools quantify their prevalence .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Methodological Answer : For disordered tert-butyl groups, DFT calculations (e.g., B3LYP/6-31G*) model preferred conformers. Refinement in SHELXL with PART instructions partitions electron density. Twinned crystals require HKLF 5 format data and TwinRotMat/Levenberg-Marquardt algorithms in SHELXL . For example, reported a mean C–C bond length of 1.52 Å with R-factor = 0.061 after resolving disorder .
Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) can induce stereoselectivity. For tert-butyl-protected intermediates, HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Dynamic NMR or circular dichroism (CD) verifies configurations .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity in cross-coupling reactions?
- Methodological Answer : DFT calculations (Gaussian 16) compute frontier molecular orbitals. For tert-butyl 2-phenylbenzimidazole derivatives, electron-withdrawing groups lower LUMO energy, enhancing electrophilicity. Experimental validation via cyclic voltammetry (e.g., oxidation potentials) correlates with computational results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
